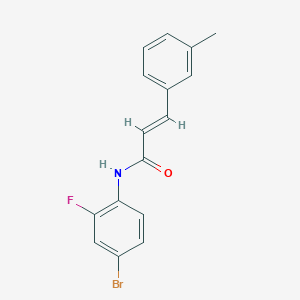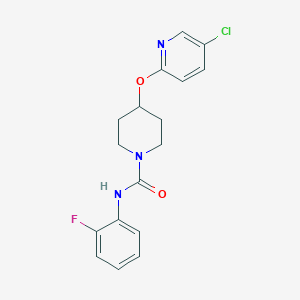
4-((5-chloropyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name is a systematic way of naming chemical substances and describes the precise chemical makeup of the molecule.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes multiple steps, each involving different reactants and conditions.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including the arrangement of atoms and the lengths and angles of chemical bonds.Chemical Reactions Analysis
This involves studying how the compound reacts with other chemicals. This can provide insights into its chemical properties and potential uses.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity.科学的研究の応用
Stereochemistry and Pharmacological Profile
Research has shown that structural analogs based on specific pharmacophores, similar to "4-((5-chloropyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide," have generated interest due to their potential to facilitate memory processes and attenuate cognitive function impairments. These studies highlight the importance of stereochemistry in enhancing pharmacological profiles, suggesting that the configuration of stereocenters in such compounds could directly influence their biological properties (Veinberg et al., 2015).
Antitubercular Activity
Another area of application for derivatives of the mentioned compound is in the development of antitubercular agents. Modifications of similar structures have demonstrated significant activity against various strains of Mycobacterium tuberculosis, with some derivatives showing efficacy comparable to existing antitubercular drugs. This suggests a promising direction for the rational design of new leads in antitubercular drug development (Asif, 2014).
Role in CNS Acting Drugs
Compounds with specific functional chemical groups, including those related to "4-((5-chloropyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide," have been identified as potential leads for the synthesis of central nervous system (CNS) acting drugs. These compounds demonstrate a range of CNS effects, from depression and euphoria to convulsion, indicating their potential in developing treatments for CNS disorders (Saganuwan, 2017).
Ligands for D2-like Receptors
Arylcycloalkylamines, including phenylpiperidines and their derivatives, serve as key pharmacophoric groups in antipsychotic agents, illustrating their significance in modulating D2-like receptor activity. This emphasizes the potential of such compounds in the treatment of neuropsychiatric disorders, with modifications to their structure affecting potency and selectivity at these receptors (Sikazwe et al., 2009).
Safety And Hazards
This involves understanding the potential risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.
将来の方向性
This involves speculating on potential future research directions or applications for the compound based on its properties and behavior.
特性
IUPAC Name |
4-(5-chloropyridin-2-yl)oxy-N-(2-fluorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O2/c18-12-5-6-16(20-11-12)24-13-7-9-22(10-8-13)17(23)21-15-4-2-1-3-14(15)19/h1-6,11,13H,7-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZVRPTYVURJKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5-chloropyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride](/img/structure/B2795451.png)
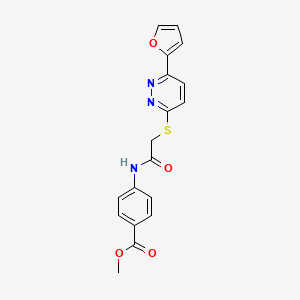
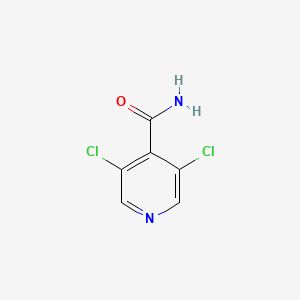
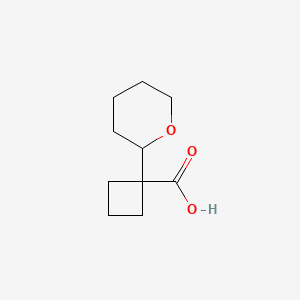
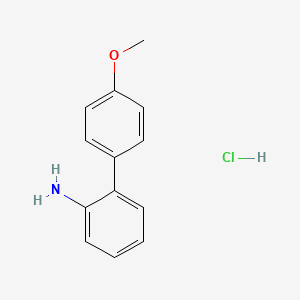
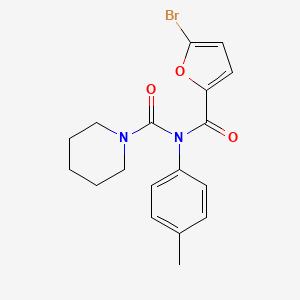
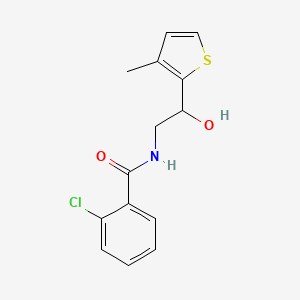
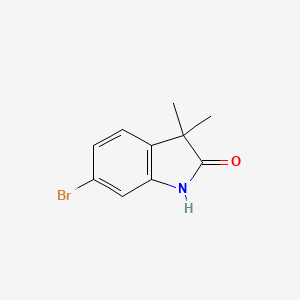
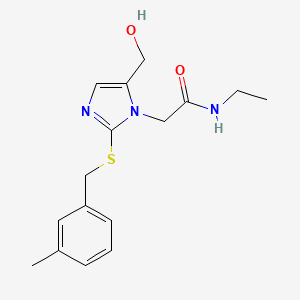
![4-[(3-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2795467.png)
![(E)-3-[5-(4-Bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[1-(4-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2795468.png)
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2795470.png)

